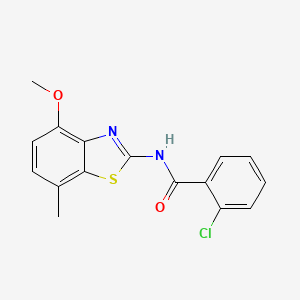

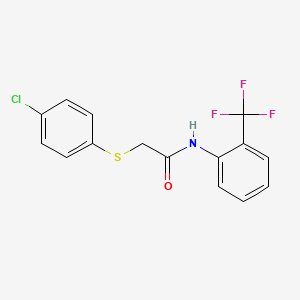

2-chloro-N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “2-chloro-N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)benzamide” is a complex organic molecule that contains a benzothiazole ring, which is a type of heterocyclic compound . Benzothiazoles are known for their diverse biological and pharmaceutical properties .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a benzothiazole ring, a benzamide group, and a chloro group . The exact structure would need to be determined through techniques such as NMR spectroscopy .Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, benzothiazoles are known to participate in a variety of chemical reactions . They can act as ligands in coordination chemistry, and they can undergo electrophilic substitution reactions .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact molecular structure. Typical properties to consider would include its melting point, boiling point, solubility in various solvents, and stability under different conditions .Scientific Research Applications

Chemical Synthesis and Structural Analysis

One notable application of derivatives similar to 2-chloro-N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)benzamide is in the field of chemical synthesis and structural analysis. Research has shown that compounds containing the benzothiazole moiety can be synthesized for various purposes, including the development of antihyperglycemic agents and antimicrobial compounds. For instance, a series of 3-[(2,4-dioxothiazolidin-5-yl)methyl]benzamide derivatives were prepared in the search for antidiabetic agents, highlighting the relevance of such structures in medicinal chemistry (Nomura et al., 1999). Similarly, new pyridine derivatives incorporating benzothiazole structures have demonstrated variable antimicrobial activity, indicating their potential in developing new therapeutic agents (Patel, Agravat, & Shaikh, 2011).

Anticancer Research

In the context of anticancer research, benzothiazole derivatives have been synthesized and evaluated for their potent antitumor activities. For example, certain derivatives were specifically designed and synthesized to exhibit selective cytotoxicity against tumorigenic cell lines, showcasing the compound's potential utility in cancer treatment strategies (Yoshida et al., 2005).

Material Science and Molecular Engineering

The compound and its derivatives have also found applications in material science and molecular engineering, where the structural characteristics of benzothiazole derivatives contribute to the development of supramolecular gelators. These materials have been investigated for their gelation behavior, which is influenced by methyl functionality and non-covalent interactions, demonstrating the compound's versatility beyond pharmaceutical applications (Yadav & Ballabh, 2020).

Mechanism of Action

Safety and Hazards

Future Directions

Properties

IUPAC Name |

2-chloro-N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13ClN2O2S/c1-9-7-8-12(21-2)13-14(9)22-16(18-13)19-15(20)10-5-3-4-6-11(10)17/h3-8H,1-2H3,(H,18,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRHZRJYVHDQNJF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=C(C=C1)OC)N=C(S2)NC(=O)C3=CC=CC=C3Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13ClN2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-(4-(2-Fluorophenyl)piperazin-1-yl)-3-tosyl-[1,2,3]triazolo[1,5-a]quinazoline](/img/structure/B2440487.png)

![(1-(Methylsulfonyl)piperidin-4-yl)(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)methanone](/img/structure/B2440489.png)

![[3-(3,4-Difluorophenyl)-1-bicyclo[1.1.1]pentanyl]hydrazine](/img/structure/B2440493.png)

![N-[(4-chlorophenyl)methyl]-N'-(pyridin-2-ylmethyl)oxamide](/img/structure/B2440496.png)

![5-[3-(Trifluoromethyl)phenyl][1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2440499.png)

![6-(3-Bromophenyl)-2,4,7-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2440502.png)

![methyl 1-{[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1H-pyrrole-2-carboxylate](/img/structure/B2440503.png)